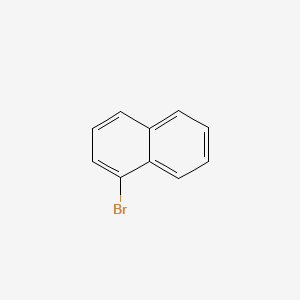

1-Bromonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKQHBOKULLWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861681 | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00973 [mmHg] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-11-9, 27497-51-4 | |

| Record name | 1-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027497514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Y53P08P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromonaphthalene: A Comprehensive Technical Guide to its Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromonaphthalene (C₁₀H₇Br) is an aromatic organic compound that serves as a key intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1][2] Its utility is underscored by its application in the synthesis of N-aryl imidazoles, diaryl ethers, and arylnaphthalenes, as well as its use as a solvent for certain specialized applications.[2][3][4] A thorough understanding of its physical properties and associated hazards is paramount for its safe handling, application in experimental design, and the development of robust manufacturing processes. This guide provides an in-depth overview of the core physical characteristics and safety considerations of this compound, presented in a manner conducive to the needs of research and development professionals.

Physical Properties

This compound is a colorless to pale yellow oily liquid with a pungent odor. The quantitative physical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇Br | |

| Molecular Weight | 207.07 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Pungent |

Table 2: Thermal and Physical Constants

| Property | Value | Conditions | Source(s) |

| Melting Point | -2 to -1 °C | ||

| Boiling Point | 133-134 °C | at 10 mmHg | |

| 281 °C | at 760 mmHg (calculated) | ||

| Density | 1.48 g/mL | at 20 °C | |

| Refractive Index | 1.6570 | at 20 °C (n20/D) | |

| Flash Point | > 110 °C | Closed Cup | |

| Vapor Pressure | 0.00973 mmHg |

Table 3: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Insoluble | |

| Ethanol | Miscible | |

| Diethyl Ether | Miscible | |

| Benzene | Miscible | |

| Chloroform | Miscible |

Hazards and Safety Information

A comprehensive understanding of the hazards associated with this compound is crucial for ensuring laboratory and industrial safety. The following tables summarize the key hazard classifications and safety data.

Table 4: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Warning | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |

Sources:

Table 5: NFPA 704 Diamond

| Category | Rating |

| Health (Blue) | 2 |

| Flammability (Red) | 1 |

| Instability (Yellow) | 0 |

| Special (White) |

Source:

Description of NFPA Ratings:

-

Health (2): Can cause temporary incapacitation or residual injury.

-

Flammability (1): Must be preheated before ignition can occur.

-

Instability (0): Normally stable, even under fire exposure conditions, and is not reactive with water.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is then attached to a thermometer and heated in a controlled manner using a heating bath (e.g., oil bath or a melting point apparatus with a boiling point function).

-

As the liquid is heated, the air trapped in the capillary tube expands and escapes.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid phase of a substance is in equilibrium with its liquid phase.

Methodology:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Methodology:

-

A pycnometer, a glass flask with a specific, accurately known volume, is first weighed empty.

-

The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is removed.

-

The filled pycnometer is then weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology:

-

A few drops of the liquid are placed on the prism of an Abbe refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Closed-Cup Method)

Objective: To determine the lowest temperature at which the liquid gives off sufficient vapor to form an ignitable mixture with air in a closed container.

Methodology:

-

The liquid sample is placed in a closed cup of a flash point apparatus (e.g., Pensky-Martens or Abel).

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.

Logical Relationships of Properties and Hazards

The physical properties of this compound are intrinsically linked to its potential hazards. The following diagram illustrates these relationships.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties and associated hazards. Its high boiling point and low vapor pressure contribute to a reduced inhalation hazard at ambient temperatures, while its high flash point indicates a low flammability risk. However, it is classified as harmful if swallowed and causes serious eye irritation, necessitating the use of appropriate personal protective equipment and handling procedures. Furthermore, its high toxicity to aquatic life demands careful consideration for environmental containment and disposal. By adhering to the safety guidelines and understanding the physical characteristics outlined in this guide, researchers and professionals can safely and effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to 1-Bromonaphthalene (CAS: 90-11-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromonaphthalene is an aromatic organic compound that serves as a versatile synthetic intermediate in a wide range of chemical applications, from the synthesis of pharmaceuticals and agrochemicals to the development of novel organic materials.[1] Its naphthalene core, functionalized with a bromine atom, allows for a variety of chemical transformations, making it a valuable building block in organic chemistry.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its toxicological profile and metabolic fate.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid with a pungent odor.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 90-11-9 | [2] |

| Molecular Formula | C₁₀H₇Br | [2] |

| Molecular Weight | 207.07 g/mol | |

| Appearance | Colorless to light yellow oily liquid | |

| Melting Point | -1 to -2 °C | |

| Boiling Point | 281 °C (at 1013 hPa) | |

| 132-135 °C (at 12 mmHg) | ||

| Density | 1.48 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.6570 | |

| Flash Point | 110 °C | |

| Solubility | Insoluble in water; miscible with alcohol, ether, benzene, and chloroform. |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct electrophilic bromination of naphthalene.

Experimental Protocol: Bromination of Naphthalene

This protocol describes the synthesis of this compound from naphthalene and bromine in a carbon tetrachloride solvent.

Materials:

-

Naphthalene (512 g, 4 moles)

-

Carbon tetrachloride (275 g, 170 cc)

-

Bromine (707 g, 227 cc, 4.42 moles)

-

Powdered or granulated sodium hydroxide (20-30 g)

Procedure:

-

In a 2-liter flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 512 g of naphthalene and 275 g of carbon tetrachloride.

-

Warm the mixture on a steam bath to gentle boiling.

-

Slowly add 707 g of bromine from the dropping funnel over 3-4 hours.

-

After the addition is complete, continue to heat the mixture on the steam bath until the evolution of hydrogen bromide ceases.

-

Distill the mixture from the steam bath under slightly reduced pressure to remove the carbon tetrachloride.

-

To the residue, add 20-30 g of powdered or granulated sodium hydroxide and stir at 90–100 °C for four hours.

-

Transfer the liquid to a flask for fractional distillation and distill under reduced pressure.

-

The main fraction, consisting of this compound, is collected at 132–135 °C/12 mm.

Yield: 620-650 g (75-78% of the theoretical amount).

Chemical Reactivity and Key Reactions

This compound is a versatile precursor for a variety of naphthalene derivatives, primarily through cross-coupling reactions and the formation of organometallic reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 mmol)

-

Anhydrous solvent (e.g., Toluene, 5-10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the anhydrous solvent.

-

Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Grignard Reagent Formation and Reaction

This compound readily forms a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.

Materials:

-

Magnesium turnings (1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF, 1.3 eq)

-

Iodine (a single crystal)

Procedure:

-

Flame-dry all glassware and cool under an inert atmosphere.

-

Place magnesium turnings and a crystal of iodine in the reaction flask.

-

Add anhydrous THF to cover the magnesium.

-

Slowly add a small portion of a solution of this compound in anhydrous THF to initiate the reaction.

-

Once initiated, add the remainder of the this compound solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture at 50-60 °C for 1 hour.

-

Cool the Grignard reagent solution to room temperature.

-

In a separate flask, cool a solution of DMF in anhydrous THF to -78 °C.

-

Slowly transfer the Grignard reagent to the cooled DMF solution.

-

After the addition, allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Anhydrous solvent (e.g., THF/Et₃N 2:1 v/v)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and degas the mixture.

-

Add the terminal alkyne.

-

Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

-

Wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)

-

Ligand (e.g., BINAP, 0.02-0.1 eq)

-

Base (e.g., NaOt-Bu, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.

Materials:

-

This compound (1.0 eq)

-

Alkene (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq)

-

Ligand (e.g., PPh₃, 0.02-0.1 eq)

-

Base (e.g., Et₃N, 1.5-2.0 eq)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst, and the ligand.

-

Add the solvent and the base.

-

Add the alkene.

-

Heat the reaction mixture (typically 80-120 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Biological Activity and Metabolism

While this compound itself is primarily used as a chemical intermediate, the naphthalene scaffold is a known pharmacophore. Brominated naphthalenes have been investigated for their potential anticancer activities, with some derivatives showing cytotoxicity against various cancer cell lines. The mechanisms of action are thought to involve the inhibition of signaling pathways crucial for cancer cell proliferation, such as the VEGFR-2 and Keap1-Nrf2 pathways.

The metabolism of naphthalene and its derivatives is a critical aspect of their toxicological profile. The primary route of metabolism involves oxidation by cytochrome P450 enzymes to form a highly reactive epoxide intermediate. This epoxide can then undergo several transformations, including spontaneous rearrangement to naphthols, enzymatic hydration to dihydrodiols, or conjugation with glutathione. The formation of reactive metabolites can lead to cytotoxicity if cellular defense mechanisms, such as glutathione conjugation, are depleted.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation. It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest or inhale. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

Data sourced from multiple safety data sheets.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a vast array of functionalized naphthalene derivatives. Its reactivity in key cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthetic methods, and reactivity, as well as its safety and metabolic profile, is crucial for its effective and safe utilization in research and development.

References

Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromonaphthalene from naphthalene and bromine, a crucial process for the generation of a versatile chemical intermediate in organic synthesis and drug development. This document provides a thorough overview of the reaction, including detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₀H₇Br.[1] It serves as a key starting material and intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical properties. Its utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of subsequent chemical transformations such as Grignard reagent formation, cross-coupling reactions, and nucleophilic substitutions.[1] The synthesis of this compound is typically achieved through the electrophilic aromatic substitution reaction of naphthalene with molecular bromine.[1][2] This guide will explore the nuances of this important chemical transformation.

Reaction Overview and Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. Naphthalene, being more reactive than benzene, can be brominated without a Lewis acid catalyst, although catalysts can be employed to enhance the reaction rate.[2] The reaction is regioselective, with the electrophilic attack preferentially occurring at the C1 (alpha) position of the naphthalene ring.

The predominance of the 1-bromo isomer is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during the attack at the alpha position. This intermediate has more resonance structures that preserve the aromaticity of the second ring compared to the intermediate formed from beta-position attack.

The overall reaction can be summarized as:

C₁₀H₈ + Br₂ → C₁₀H₇Br + HBr

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of solvent and reaction conditions can influence the yield and purity of the final product. Below are detailed protocols for common laboratory-scale preparations.

Bromination in Carbon Tetrachloride

This is a widely used method for the synthesis of this compound.

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

To the flask, add naphthalene and carbon tetrachloride.

-

Heat the mixture with stirring.

-

Slowly add a solution of bromine in carbon tetrachloride through the dropping funnel at a temperature of approximately 45°C.

-

After the addition is complete, maintain the reaction temperature at 70-80°C for 3-4 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The reaction mixture is then washed, and the carbon tetrachloride is removed by distillation.

-

The crude product is purified by vacuum distillation.

Bromination in Water

This method offers a more environmentally friendly alternative by using water as the reaction medium.

Procedure:

-

In a beaker equipped with a mechanical stirrer and a dropping funnel, place finely pulverized naphthalene and water.

-

Heat the mixture to 40-50°C with constant stirring.

-

Add bromine slowly using the dropping funnel, ensuring the tip is below the surface of the liquid, while maintaining the temperature below 50°C.

-

Continue stirring until the yellow color of the reaction mixture disappears.

-

Transfer the contents to a separatory funnel and separate the oily layer from the aqueous layer.

-

The crude this compound is then purified by steam distillation followed by vacuum distillation.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇Br | |

| Molar Mass | 207.07 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 281.1 °C | |

| 145-148 °C at 20 mmHg | ||

| 132-135 °C at 12 mmHg | ||

| Density | 1.48 g/mL | |

| Refractive Index (nD) | 1.657 | |

| Typical Yield | 53-59% | |

| 72-75% | ||

| >95% (with catalyst) |

Side Reactions and Impurities

The primary side reaction in the bromination of naphthalene is the formation of dibromonaphthalenes. The extent of this over-bromination can be controlled by careful regulation of the stoichiometry of the reactants. The formation of the 2-bromonaphthalene isomer is also possible, although it is generally the minor product under kinetic control. At higher temperatures, the proportion of the thermodynamically more stable 2-bromonaphthalene can increase.

Purification methods such as vacuum distillation are crucial to remove unreacted naphthalene and any di- or polybrominated byproducts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the electrophilic substitution mechanism for the formation of this compound.

Caption: Mechanism of electrophilic bromination of naphthalene.

Safety Considerations

Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled accordingly.

Conclusion

The synthesis of this compound from naphthalene and bromine is a fundamental and important reaction in organic chemistry. By carefully controlling the reaction conditions, it is possible to achieve good yields of the desired product. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 1-Bromonaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromonaphthalene in organic solvents. Due to a lack of extensive experimentally-derived quantitative data in publicly available literature, this document focuses on qualitative solubility, theoretical solubility parameters, and detailed experimental protocols for determining solubility.

Qualitative and Theoretical Solubility of this compound

The table below summarizes the qualitative solubility of this compound in various organic solvents as described in the available literature.

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Ethanol | Miscible |

| Methanol | Miscible | |

| Propanol | Miscible | |

| Butanol | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Miscible |

| Halogenated Solvents | Chloroform | Miscible |

| Dichloromethane | Soluble | |

| Carbon Tetrachloride | Soluble | |

| Aromatic Hydrocarbons | Benzene | Miscible |

| Toluene | Soluble | |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Cyclohexane | Soluble | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble |

| Other | Acetonitrile | Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, direct experimental measurement is necessary. The most common and robust method for determining the solubility of a liquid in a solvent is the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its accuracy and reliability.

Materials and Equipment:

-

This compound (solute) of high purity

-

Organic solvent of interest (high purity)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The excess solute is crucial to ensure that a saturated equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant. A typical equilibration time is 24 to 48 hours.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess this compound to separate from the saturated solution. This can be achieved by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To ensure that no undissolved solute is transferred, a syringe filter should be used.

-

Dilution: Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

References

1-Bromonaphthalene molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physicochemical properties of 1-bromonaphthalene, a key reagent in organic synthesis. It includes its molecular formula, weight, and other critical data, alongside a detailed experimental protocol for its preparation.

Core Compound Data: this compound

This compound, also known as α-bromonaphthalene, is an aromatic organic compound.[1] It is one of two isomers of bromonaphthalene, the other being 2-bromonaphthalene.[1] Under standard conditions, it exists as a colorless to light yellow, oily liquid with a pungent odor.[2][3] Its high refractive index makes it useful as an immersion fluid in microscopy and for the refraction of crystals.[1] In chemical synthesis, it serves as a precursor for various substituted naphthalene derivatives, often through reactions like Suzuki-Miyaura couplings and the formation of Grignard reagents.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized below. This data is essential for its application in experimental and developmental chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₇Br |

| Molecular Weight | 207.07 g/mol |

| CAS Number | 90-11-9 |

| Appearance | Thick, colorless to light yellow oily liquid |

| Density | 1.48 g/mL at 20 °C |

| Melting Point | -2 to -1 °C (Exists in two solid forms with melting points of 0.2-0.7 °C and 6.2 °C) |

| Boiling Point | 281 °C (at 1013 hPa / 760 mmHg)133-134 °C (at 10 mmHg) |

| Refractive Index (n²⁰/D) | 1.6570 |

| Flash Point | 110 °C |

| Vapor Pressure | 0.013 hPa at 20 °C |

| Solubility | Insoluble in water; miscible with ethanol, ether, benzene, and chloroform. |

Experimental Protocols

The following protocol details a standard laboratory procedure for the synthesis of this compound from naphthalene. This method is adapted from a well-established procedure published in Organic Syntheses.

Synthesis of this compound via Direct Bromination

This protocol describes the preparation of this compound by the direct bromination of naphthalene in a carbon tetrachloride solvent.

Materials & Equipment:

-

Naphthalene (512 g, 4 moles)

-

Carbon tetrachloride (275 g, 170 cc)

-

Bromine (707 g, 220 cc, 4.4 moles)

-

Powdered or granulated sodium hydroxide (20-30 g)

-

2-L flask

-

Mechanical stirrer

-

Efficient reflux condenser

-

Dropping funnel

-

Steam bath

-

Water trap

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In a 2-L flask, combine 512 g of naphthalene and 275 g of carbon tetrachloride. Equip the flask with a stirrer, a reflux condenser, and a dropping funnel with its stem positioned below the liquid surface. Connect the top of the condenser to a water trap to capture hydrogen bromide gas.

-

Addition of Bromine: Warm the mixture to a gentle boil on a steam bath. Slowly add 707 g of bromine from the dropping funnel over a period of 12 to 15 hours. The addition rate should be controlled to minimize the escape of bromine with the evolved hydrogen bromide.

-

Reaction Completion: After the bromine addition is complete, continue warming and stirring the mixture on the steam bath for approximately six hours, or until the evolution of hydrogen bromide ceases.

-

Solvent Removal: Remove the carbon tetrachloride by distilling it from the steam bath under slightly reduced pressure.

-

Purification (Base Wash): To the residue, add 20-30 g of powdered sodium hydroxide. Stir this mixture at 90–100 °C for four hours. This step is crucial to remove impurities that could later decompose and release hydrogen bromide.

-

Fractional Distillation: Transfer the liquid to a flask and perform a fractional distillation under reduced pressure.

-

Collect the forerun, which contains unreacted naphthalene. This can be chilled and filtered to recover the naphthalene.

-

Collect the main fraction of this compound, which distills at 132–135 °C at 12 mmHg.

-

Collect the high-boiling fraction, which consists of dibromonaphthalene.

-

-

Final Yield: Systematically redistill the intermediate fractions and filtrates to maximize recovery. This procedure typically yields 600–620 g (72–75% of the theoretical amount) of colorless this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound as described in the protocol above.

Caption: Workflow for the Synthesis of this compound.

References

Spectroscopic Profile of 1-Bromonaphthalene: A Technical Guide

Introduction

1-Bromonaphthalene (C₁₀H₇Br) is a halogenated aromatic hydrocarbon with significant applications in organic synthesis, serving as a precursor for various substituted naphthalene derivatives. Its utility in materials science and drug development necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This technical guide provides an in-depth overview of the spectroscopic data of this compound, complete with detailed experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals seven distinct signals corresponding to the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the naphthalene ring system.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-8 | ~8.19 | Doublet | 7.2 |

| H-5 | ~7.73 | Doublet | 8.3 |

| H-4 | ~7.71 | Doublet of doublets | 7.7, 1.3 |

| H-2 | ~7.70 | Doublet of doublets | 7.7, 1.3 |

| H-6 | ~7.51 | Triplet | 7.8 |

| H-7 | ~7.44 | Triplet | 7.8 |

| H-3 | ~7.21 | Triplet | 7.7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays ten signals, corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the bromine (C-1) is significantly deshielded.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | ~129.8 |

| C-8a | ~133.9 |

| C-4a | ~132.5 |

| C-5 | ~128.4 |

| C-8 | ~128.2 |

| C-4 | ~127.8 |

| C-7 | ~127.5 |

| C-6 | ~126.3 |

| C-2 | ~125.8 |

| C-3 | ~122.5 |

Note: Chemical shifts are typically referenced to a deuterated solvent peak.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

1. Sample Preparation:

-

Since this compound is a liquid at room temperature, prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

-

Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time (AQ): 3-4 seconds to ensure good resolution.[2]

-

Relaxation Delay (D1): 1-2 seconds.[2]

-

Spectral Width (SW): 12-16 ppm, centered around the aromatic region.[2]

-

Number of Scans (NS): 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.[3]

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-160 ppm.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the aromatic ring and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~1580, ~1500, ~1450 | Aromatic C=C ring stretch | Strong |

| ~1250 | C-H in-plane bending | Medium |

| ~780 | C-H out-of-plane bending (oop) | Strong |

| ~650 | C-Br stretch | Medium |

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

1. Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal.

2. Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

3. Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

4. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometric Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance.

| m/z | Relative Intensity (%) | Fragment Ion |

| 208 | ~97 | [C₁₀H₇⁸¹Br]⁺• (Molecular Ion, M+2) |

| 206 | ~100 | [C₁₀H₇⁷⁹Br]⁺• (Molecular Ion, M) |

| 127 | ~86 | [C₁₀H₇]⁺ |

| 126 | ~23 | [C₁₀H₆]⁺• |

| 77 | ~12 | [C₆H₅]⁺ |

| 63 | ~20 | [C₅H₃]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

2. GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

3. Data Analysis:

-

The total ion chromatogram (TIC) will show a peak at the retention time of this compound.

-

The mass spectrum corresponding to this peak can be extracted and analyzed for the characteristic molecular ion and fragment peaks.

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. A thorough understanding of the NMR, IR, and MS spectra is crucial for confirming the structure, assessing the purity, and studying the reactivity of this important chemical intermediate.

References

A Technical Guide to High-Purity 1-Bromonaphthalene for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 1-Bromonaphthalene. It covers commercial suppliers, purity specifications, key applications in organic synthesis, and detailed experimental protocols.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial suppliers, each offering various grades suitable for different research and development needs. The purity of this compound is typically determined by Gas Chromatography (GC). Below is a summary of offerings from prominent suppliers. For the most accurate and lot-specific information, it is always recommended to request a Certificate of Analysis (CoA) from the supplier.

| Supplier | Grade/Purity Level | Analytical Method | Notes |

| Chem-Impex | ≥ 99%[1] | GC | Offers a high-purity grade suitable for demanding synthetic applications. |

| Sigma-Aldrich (Merck) | 97%[2] | - | A standard grade for general organic synthesis.[2] |

| ≥ 95% | - | A lower purity grade, which may be suitable for less sensitive applications. | |

| Thermo Scientific Chemicals | 97%[3] | GC | Assay (GC) ≥96.0%. |

| 96% | - | - | |

| Simson Pharma Limited | High Purity | CoA provided | Specializes in pharmaceutical standards and research chemicals. |

| Hi-Purity Chemicals | Technical Grade (97.00%) | - | A supplier of bulk quantities. |

Key Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of a naphthyl group into various molecular scaffolds. Its applications are particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In this reaction, this compound is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to yield 1-arylnaphthalenes. These structures are important motifs in many biologically active molecules and functional materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 1-5 mol%.

-

Solvent and Degassing: Add an anhydrous solvent system, such as a mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-arylnaphthalene.

Grignard Reagent Formation and Subsequent Reactions

This compound readily forms a Grignard reagent, 1-naphthylmagnesium bromide, upon reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. This organometallic intermediate is a powerful nucleophile and can be used to introduce the naphthyl group by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Experimental Protocol: Preparation and Reaction of 1-Naphthylmagnesium Bromide

-

Preparation of Glassware and Reagents: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Anhydrous THF is added to cover the magnesium.

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of this compound in anhydrous THF is added from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

-

Formation of the Grignard Reagent: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with an Electrophile: The solution of the Grignard reagent is cooled in an ice bath. A solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous THF is added dropwise. The reaction is typically stirred at room temperature until completion.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization.

Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)

This compound serves as a key building block in the synthesis of advanced materials for OLEDs. Through reactions such as the Suzuki-Miyaura coupling, complex aromatic structures with tailored electronic and photophysical properties can be constructed. These materials are used as emitters or hosts in the emissive layer of OLED devices. The synthesis of these materials often involves multi-step sequences where this compound is an early-stage precursor.

The specific synthetic pathways to OLED materials are diverse and proprietary to the research groups and companies developing them. However, the initial steps frequently involve the functionalization of the this compound core using the cross-coupling methodologies described above.

Conclusion

High-purity this compound is an indispensable reagent for researchers and professionals in drug development and materials science. A thorough understanding of the available commercial grades and the ability to perform key synthetic transformations are crucial for the successful application of this versatile building block. When selecting a supplier, it is essential to consider the required purity for the intended application and to obtain detailed product specifications. The experimental protocols provided herein serve as a foundation for the use of this compound in common and important synthetic reactions.

References

Methodological & Application

Application Notes: 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 1-Bromonaphthalene serves as a readily available and reactive aryl halide substrate in these reactions, leading to the synthesis of a wide range of arylnaphthalene derivatives. These structures are prevalent in pharmaceuticals, materials science, and agrochemicals. This document provides detailed application notes and experimental protocols for the successful implementation of this compound in Suzuki-Miyaura coupling reactions.

Advantages of Using this compound

This compound is an effective electrophilic partner in Suzuki-Miyaura couplings due to the favorable reactivity of the carbon-bromine bond for oxidative addition to a palladium(0) catalyst, which is often the rate-determining step.[2] While less reactive than the iodo- a more cost-effective alternative. The resulting arylnaphthalene scaffolds are key components in various biologically active molecules and advanced materials.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura reaction involving this compound is highly dependent on the careful selection of several key parameters:

-

Catalyst System: The choice of palladium source and ligand is critical. While palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts, the use of specialized ligands can significantly enhance reaction efficiency. Buchwald ligands, such as SPhos and XPhos, are often effective in promoting the coupling of challenging substrates.[1]

-

Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] A variety of inorganic bases can be employed, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates, and hydroxides.[3] The strength and choice of base can influence reaction rates and yields, with stronger bases sometimes leading to faster transmetalation.

-

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Common solvents include toluene, dioxane, and tetrahydrofuran (THF), often in the presence of water to aid in the dissolution of the base and facilitate the formation of the active boronate species. Aqueous solvent systems are also gaining traction due to their green chemistry advantages.

-

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the specific substrates and catalyst system employed. Microwave-assisted heating can also be utilized to accelerate the reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and resulting yields.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | None | Dodecyltrimethylammonium hydroxide | Water | Not Specified | High |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | ~90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | High |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | 85-95 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | >95 |

Experimental Protocols

This section provides a general and a more detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

General Protocol

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), the ligand (if required), and the base (2.0-3.0 equiv).

-

Add the chosen solvent and degas the mixture.

-

Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, add water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Detailed Protocol: Synthesis of 1-Phenylnaphthalene

This protocol describes the synthesis of 1-phenylnaphthalene from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 207 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenylnaphthalene.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

Several common issues can arise during Suzuki-Miyaura coupling reactions with this compound.

-

Low Yield: If the yield is low, consider screening different ligands, bases, or solvents. The purity of the reagents, particularly the boronic acid, is also crucial. Protodeborylation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction.

-

Homocoupling: The formation of biphenyls from the boronic acid (homocoupling) can occur, often due to the presence of oxygen. Ensuring thorough degassing of the reaction mixture can minimize this side reaction.

-

Dehalogenation: The replacement of the bromine atom on the naphthalene ring with a hydrogen atom can sometimes be observed. This can be influenced by the choice of base and solvent.

By carefully considering these parameters and potential side reactions, researchers can effectively utilize this compound in Suzuki-Miyaura coupling reactions to synthesize a diverse array of valuable arylnaphthalene compounds for various applications in research and development.

References

Application Notes and Protocols for Crystal Growth Optimization Using 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-bromonaphthalene as a solvent for the optimization of single crystal growth of small organic molecules, including active pharmaceutical ingredients (APIs). The unique properties of this compound make it a valuable tool in obtaining high-quality crystals suitable for X-ray diffraction and other analytical techniques.

Introduction to this compound as a Crystallization Solvent

This compound (C₁₀H₇Br) is a high-boiling point, aromatic solvent that offers several advantages for the crystallization of organic compounds. Its chemical and physical properties can be particularly beneficial when working with molecules that are difficult to crystallize from more common solvents. As a derivative of naphthalene, it is a non-polar solvent, making it effective for dissolving a wide range of organic molecules[1].

The primary advantages of using this compound for crystal growth include:

-

Low Volatility: Its high boiling point (281 °C) allows for slow evaporation rates, which is a key factor in promoting the growth of large, well-ordered crystals.

-

Good Solubility for a Range of Solutes: It can dissolve many organic compounds, including those with poor solubility in common laboratory solvents like alcohols and ethers[1][2].

-

High Refractive Index: This property makes it useful as an immersion fluid for determining the refractive index of crystals[3].

-

Chemical Stability: It is a stable compound under a variety of conditions, making it suitable for a range of experimental setups[2].

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing and optimizing crystallization experiments. The following table summarizes key properties of this solvent.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Br | |

| Molecular Weight | 207.07 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Boiling Point | 281 °C (at 760 mmHg) | |

| 133-134 °C (at 10 mmHg) | ||

| Melting Point | -1 to -2 °C | |

| Density | 1.48 g/mL (at 20 °C) | |

| Refractive Index | n20/D 1.6570 | |

| Solubility in Water | Insoluble | |

| Miscibility | Miscible with alcohol, ether, benzene, chloroform |

Logical Workflow for Crystal Growth Optimization

The process of optimizing crystal growth is often iterative. The following diagram illustrates a logical workflow for using this compound as a solvent in this process.

Caption: A logical workflow for crystal growth optimization using this compound.

Experimental Protocols

The following protocols are generalized methods for crystal growth using this compound. The specific parameters (e.g., concentration, temperature, anti-solvent) should be optimized for each specific compound.

Protocol 1: Slow Evaporation

This is the simplest method and is well-suited for this compound due to its low volatility.

Materials:

-

Compound to be crystallized

-

This compound (high purity)

-

Small, clean crystallization vessel (e.g., vial, beaker)

-

Parafilm or aluminum foil with perforations

-

Microscope for observation

Procedure:

-

Prepare a near-saturated solution: In the crystallization vessel, dissolve the compound in a minimal amount of this compound at room temperature or with gentle heating. Ensure all solid material is dissolved.

-

Cover the vessel: Cover the opening of the vessel with Parafilm or aluminum foil. Pierce a few small holes in the covering to allow for very slow evaporation of the solvent.

-

Incubate: Place the vessel in a vibration-free and temperature-stable environment.

-

Monitor crystal growth: Periodically observe the vessel under a microscope for the formation of crystals. This may take several days to weeks.

-

Harvest crystals: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This technique is useful for compounds that are highly soluble in this compound and requires an "anti-solvent" in which the compound is insoluble.

Materials:

-

Compound to be crystallized

-

This compound (high purity)

-

A volatile anti-solvent in which the compound is insoluble (e.g., hexane, pentane)

-

A small inner vial and a larger outer vial with a sealed cap

Procedure:

-

Prepare the inner vial: Dissolve the compound in a small amount of this compound in the inner vial to create a concentrated solution.

-

Prepare the outer vial: Add a small amount of the anti-solvent to the bottom of the larger outer vial.

-

Set up the diffusion chamber: Carefully place the open inner vial inside the outer vial, ensuring the two liquids do not mix.

-

Seal and incubate: Seal the outer vial tightly and place it in a stable environment. The more volatile anti-solvent will slowly diffuse into the this compound solution, reducing the solubility of the compound and inducing crystallization.

-

Monitor and harvest: Observe the inner vial for crystal growth over time. Once formed, harvest the crystals as described in Protocol 1.

Caption: Diagram of the vapor diffusion setup for crystal growth.

Data Presentation: Illustrative Examples

The following tables provide illustrative examples of how to present quantitative data from crystal growth optimization experiments using this compound.

Table 1: Solubility Screening of Model Compounds in this compound

| Compound | Molecular Weight ( g/mol ) | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Observations |

| API-X | 350.4 | ~5 | >50 | Significant increase in solubility with temperature. |

| Organic Semiconductor-Y | 452.6 | ~2 | ~20 | Moderate solubility, suitable for slow cooling methods. |

| Drug Precursor-Z | 289.3 | >100 | >200 | Very soluble, may require an anti-solvent. |

Table 2: Optimization of Crystal Growth Conditions for "API-X"

| Experiment ID | Method | Concentration (mg/mL) | Temperature (°C) | Anti-solvent (if any) | Crystal Quality |

| AX-01 | Slow Evaporation | 50 (at 60°C) | 25 | N/A | Small needles |

| AX-02 | Slow Evaporation | 30 (at 60°C) | 25 | N/A | Larger, well-formed rods |

| AX-03 | Vapor Diffusion | 50 (at 25°C) | 25 | Hexane | Prismatic crystals, some twinning |

| AX-04 | Vapor Diffusion | 30 (at 25°C) | 25 | Hexane | High-quality single crystals |

Troubleshooting and Optimization Strategies

-

No Crystals Form: The solution may be undersaturated. Increase the concentration of the solute or allow for more solvent evaporation. For vapor diffusion, try a different anti-solvent.

-

Formation of Oil or Amorphous Precipitate: This indicates that the solution is too supersaturated, leading to rapid precipitation rather than ordered crystal growth. Dilute the solution or slow down the rate of supersaturation (e.g., by using a less volatile anti-solvent or slowing the cooling rate).

-

Many Small Crystals: This is often due to a high number of nucleation sites. Ensure all glassware is scrupulously clean. Consider filtering the solution before setting up the crystallization. A slower rate of supersaturation can also favor the growth of fewer, larger crystals.

-

Poor Crystal Quality (e.g., twinning, intergrowth): Adjust the crystallization conditions. A different temperature, solvent/anti-solvent system, or a slower rate of crystal growth may be necessary.

Safety Precautions

This compound is harmful if swallowed and causes serious eye irritation. It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a versatile and effective solvent for the crystal growth optimization of a variety of organic compounds. Its unique physical properties, particularly its low volatility, make it amenable to techniques that favor the formation of high-quality single crystals. By systematically applying the protocols and optimization strategies outlined in these notes, researchers can enhance their ability to obtain crystals suitable for detailed structural analysis.

References

Application Note: Experimental Setup for the Synthesis of 1-Bromonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromonaphthalene, an organic compound with the formula C₁₀H₇Br, is a vital precursor and intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] It is typically prepared through the direct electrophilic bromination of naphthalene.[2] The reaction favors substitution at the C1 (alpha) position due to the greater stability of the resulting carbocation intermediate (arenium ion), which can be stabilized by more resonance structures that preserve the aromaticity of one of the rings.[3][4] This document provides detailed protocols for two common methods of synthesis, a summary of reaction parameters, and a generalized experimental workflow.

Reaction Mechanism: The bromination of naphthalene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of a bromine electrophile (Br⁺), or a polarized bromine molecule, on the electron-rich naphthalene ring system.[5] The formation of this compound is kinetically favored over the 2-bromo isomer.

Experimental Protocols

Protocol 1: Direct Bromination using Liquid Bromine in a Halogenated Solvent

This method is a traditional approach that yields good results. It involves the direct use of liquid bromine, which requires handling with extreme care in a well-ventilated fume hood.

Materials and Reagents:

-

Naphthalene (C₁₀H₈)

-

Liquid Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium Hydroxide (NaOH), powdered or granulated

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-